molecular formula C20H11BrN4O2 B2528760 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile CAS No. 299937-17-0

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile

Cat. No.: B2528760
CAS No.: 299937-17-0
M. Wt: 419.238
InChI Key: NTAIKGAIPFZQTG-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles These compounds are characterized by the presence of a nitrile group (-C≡N) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of a nitro group to an aromatic ring using concentrated nitric acid and sulfuric acid.

    Bromination: Introduction of a bromine atom to the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amination: Introduction of an amino group through a reaction with ammonia or an amine.

    Formation of Dicarbonitrile: Introduction of nitrile groups through a reaction with cyanogen bromide or other nitrile-forming reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts, optimized reaction conditions, and purification techniques like recrystallization or chromatography are common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the amino group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile can have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its functional groups.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-chlorophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
  • 2-amino-4-(4-fluorophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
  • 2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile

Uniqueness

The uniqueness of 2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The bromine atom, for example, can influence the compound’s reactivity and interactions compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN4O2/c21-14-6-4-12(5-7-14)16-9-17(19(11-23)20(24)18(16)10-22)13-2-1-3-15(8-13)25(26)27/h1-9H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAIKGAIPFZQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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